6-Methoxy-2-methylnicotinamide
Description
Contextualization within the Nicotinamide (B372718) Chemical Class
6-Methoxy-2-methylnicotinamide belongs to the nicotinamide class of organic compounds. iarc.fr Nicotinamides are characterized by a pyridine (B92270) ring substituted at the 3-position with a carboxamide group. iarc.frchemicalbook.com This class of compounds is a derivative of nicotinic acid, also known as niacin or vitamin B3. chemicalbook.comwikipedia.org Nicotinamide itself is a crucial component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are fundamental to a vast array of enzymatic redox reactions essential for cellular metabolism. wikipedia.orgwikipedia.org
The core structure of nicotinamide consists of a pyridine ring with a primary amide group attached at the meta position. wikipedia.org As an aromatic compound, it can undergo various chemical reactions, including electrophilic substitution. wikipedia.org The general chemical and physical properties of nicotinamide are well-documented, providing a baseline for understanding its derivatives.
Table 1: General Properties of Nicotinamide
| Property | Value |
| Molecular Formula | C6H6N2O |
| Molecular Weight | 122.12 g/mol |
| Melting Point | 128-131 °C |
| Water Solubility | 1000 g/L (20 °C) |
| pKa | 3.3 (at 20°C) |
| Source: chemicalbook.com |
The derivatization of the core nicotinamide structure, such as the addition of a methoxy (B1213986) group at the 6-position and a methyl group at the 2-position to form this compound, can significantly alter its chemical and biological properties. These modifications can influence factors like enzyme binding affinity, metabolic stability, and cell permeability, making such derivatives valuable tools in chemical biology and medicinal chemistry.
Significance of the Pyridine Core in Chemical Biology
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. rsc.orgbeilstein-journals.org Its presence in a multitude of natural products, including vitamins like niacin and pyridoxine, as well as alkaloids, underscores its biological importance. rsc.orgbeilstein-journals.org The pyridine core is a key constituent in over 7,000 existing drug molecules. rsc.org
The significance of the pyridine scaffold stems from several key characteristics:
Basicity and Solubility: The nitrogen atom imparts basic properties and can participate in hydrogen bonding, influencing the solubility and pharmacokinetic profile of the molecule. rsc.org
Bioisosterism: The pyridine ring can act as a bioisostere for other aromatic rings, such as benzene, allowing for structural modifications that can enhance biological activity while maintaining key interactions with biological targets. rsc.org
Metabolic Stability: The aromatic nature of the pyridine ring often confers a degree of metabolic stability.
Versatile Substitution: The pyridine ring can be substituted at multiple positions, enabling the fine-tuning of a compound's properties to optimize its interaction with specific biological targets. rsc.orgnih.gov
The pyridine and its fused derivatives have been extensively explored in the development of agents for various diseases, including cancer. nih.govmdpi.com The ability to modify the pyridine core allows for the creation of a diverse chemical space for drug discovery. rsc.org
Overview of Current Research Trajectories Involving Structurally Related Nicotinamide Derivatives
Research into nicotinamide derivatives is a vibrant and expanding field, driven by the diverse biological activities these compounds exhibit. rsc.org Current research trajectories are exploring their potential in a wide range of therapeutic areas.
One major area of investigation is their role as enzyme inhibitors . For instance, certain nicotinamide derivatives have been designed and synthesized as histone deacetylase (HDAC) inhibitors, which have shown promise as anti-cancer agents. rsc.org Specifically, some derivatives have demonstrated potent inhibitory activity against HDAC3. rsc.org Another key target is nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders like obesity and type 2 diabetes. smolecule.comnih.gov Inhibition of NNMT by nicotinamide analogs can modulate cellular metabolism. smolecule.comnih.gov
Another significant research direction is the exploration of the neuroprotective effects of nicotinamide derivatives. Studies have shown that some synthetic nicotinamide derivatives can protect the blood-brain barrier from oxidative stress, a factor in various neurodegenerative diseases. nih.gov A derivative containing a methoxy group was found to be particularly effective in reducing reactive oxygen species and restoring mitochondrial function in brain endothelial cells. nih.gov
Furthermore, the antibacterial and antifungal properties of nicotinamide derivatives are being actively investigated. researchgate.net Researchers have synthesized novel nicotinamide derivatives and evaluated their efficacy against various pathogens, with some compounds showing significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.net
The synthesis of these derivatives is also an area of active research, with a focus on developing greener and more efficient methods, such as using enzyme catalysis in continuous-flow microreactors. rsc.org
Table 2: Examples of Structurally Related Nicotinamide Derivatives and Their Research Focus
| Derivative Name | Research Focus |
| 6-Methylnicotinamide | Inhibition of mitochondrial respiration, studies related to Parkinson's disease. lookchem.comchemicalbook.com |
| 2-ethoxy-N-methoxy-N-methylnicotinamide | Modulation of biological pathways associated with nicotinamide adenine dinucleotide metabolism. evitachem.com |
| 6-chloro-N-methoxy-N-methylnicotinamide | Intermediate in pharmaceutical synthesis, potential enzyme inhibition. |
| 2,6-dimethoxy-N-((6-methoxy- iarc.frsmolecule.comresearchgate.nettriazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide | Antioxidant properties, potential anticancer and anti-inflammatory applications. evitachem.com |
| N,2,5,6-tetramethoxy-N-methylnicotinamide | Potential neuroprotective and anti-proliferative effects. smolecule.com |
This overview highlights the broad and dynamic nature of research into nicotinamide derivatives, providing a context for the specific investigation of this compound. The structural modifications to the core nicotinamide and pyridine structures are a key strategy in the quest for novel therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-methoxy-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(8(9)11)3-4-7(10-5)12-2/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
NLTGZBGPHCEQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 2 Methylnicotinamide and Its Direct Precursors
Established Synthetic Routes and Strategies
Established synthetic routes rely on well-documented organic reactions, often building upon commercially available or readily accessible pyridine (B92270) derivatives. These strategies provide reliable, albeit sometimes lengthy, pathways to the target molecule.
The construction of 6-Methoxy-2-methylnicotinamide is typically achieved through multi-step sequences that sequentially build the molecule's functionality. A common strategy begins with a pre-functionalized pyridine ring, such as 2,6-dichloropyridine (B45657) or a derivative of 2-methylnicotinic acid.
One plausible pathway starts from 5-ethyl-2-methylpyridine, which can be oxidized and subsequently esterified to produce methyl-6-methylnicotinate. environmentclearance.nic.in Another common starting point is 2,6-dichloronicotinic acid. uni-greifswald.de A general multi-step approach could involve the following sequence:
Chlorination: Starting with a suitable nicotinic acid derivative, chlorination can be achieved using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Methoxylation: The chloro group at the 6-position can be substituted with a methoxy (B1213986) group using sodium methoxide (B1231860) in methanol (B129727). This nucleophilic aromatic substitution is a key step in introducing the desired alkoxy group.
Amidation: The carboxylic acid or ester functional group at the 3-position is then converted to the primary amide. This can be accomplished by treating the corresponding methyl ester with ammonia (B1221849).
An alternative approach involves starting with 2-chloro-3-cyano-6-methoxypyridine. Ammonolysis under high temperature and pressure can convert the cyano group into the nicotinamide (B372718) moiety. smolecule.com The synthesis of complex nicotinamide derivatives often follows modular protocols that emphasize regioselectivity and functional group compatibility. smolecule.com
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 5-Ethyl-2-methyl pyridine | HNO₃, H₂SO₄; then Methanol, 60-70°C | Methyl-6-methylnicotinate | environmentclearance.nic.in |
| 2 | 2,6-Dichloronicotinic acid | Methanol | Methyl 2,6-dichloronicotinate | uni-greifswald.de |
| 3 | Methyl 2,6-dichloronicotinate | Sodium methoxide, Methanol | Methyl 6-methoxy-2-chloronicotinate | |
| 4 | Methyl 6-methoxy-2-chloronicotinate | Catalytic Hydrogenation (to remove 2-chloro) | Methyl 6-methoxynicotinate | smolecule.com |
| 5 | Methyl 6-methoxynicotinate | Ammonia | 6-Methoxynicotinamide (B1672817) | smolecule.com |
The final and crucial step in many synthetic routes to this compound is the formation of the primary amide group at the C3 position of the pyridine ring. This transformation, a type of functional group interconversion, typically starts from a carboxylic acid or its ester derivative. ub.eduimperial.ac.uk
The conversion of the corresponding methyl ester, methyl 6-methoxy-2-methylnicotinate, into the amide is a common method. This is generally achieved through ammonolysis, which involves treating the ester with ammonia. For the synthesis of related nicotinamides, this reaction can be performed using aqueous ammonia at elevated temperatures and pressures. smolecule.com
Alternatively, if the synthesis proceeds from 6-methoxy-2-methylnicotinic acid, the carboxylic acid must be activated before reaction with an ammonia source. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate the formation of the amide bond. uni-greifswald.de
Achieving the correct 2,6-disubstitution pattern on the pyridine ring requires careful control of regioselectivity. The innate reactivity of the pyridine ring, which is electron-deficient, directs nucleophilic attacks primarily to the 2- and 4-positions. The synthesis of specifically substituted pyridines is a long-standing challenge in heterocyclic chemistry. chemrxiv.org
One effective strategy is to begin with a pre-functionalized heterocycle, such as 2,6-dichloropyridine. gu.se In these substrates, the two chlorine atoms can be substituted sequentially. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in reactions of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the steric bulk of the 3-substituent was found to direct the incoming nucleophile to the less hindered 6-position. gu.se The choice of solvent can also dramatically influence the regiochemical outcome. gu.se
Another approach to control regioselectivity is the use of blocking groups. A maleate-derived blocking group has been shown to enable precise Minisci-type alkylation at the C-4 position of pyridines, preventing reactions at other sites. chemrxiv.orgnih.govchemrxiv.org While this specific method targets the 4-position, the principle of using directing or blocking groups is a cornerstone of regioselective pyridine synthesis. Activating the pyridine ring as an N-oxide can also alter its reactivity, facilitating additions that can lead to 2- or 4-substituted pyridines after a subsequent reduction step. nih.gov
Novel Approaches and Enhanced Synthetic Efficiency
Recent advancements in synthetic chemistry have focused on improving the efficiency and environmental footprint of chemical processes. These novel approaches are being applied to the synthesis of nicotinamide derivatives, offering advantages over traditional methods.
The application of green chemistry principles aims to reduce waste, use less hazardous substances, and improve energy efficiency. researchgate.net In the context of nicotinamide synthesis, a significant development is the use of biocatalysis. For example, the enzyme Novozym® 435, a lipase (B570770) from Candida antarctica, has been successfully used to catalyze the amidation of methyl nicotinate (B505614) derivatives. rsc.org
This enzymatic approach offers several advantages:
Mild Reaction Conditions: The reaction proceeds at lower temperatures (e.g., 50°C) compared to many conventional methods. rsc.org
Environmentally Benign Solvents: Green solvents like tert-amyl alcohol can be used as the reaction medium. rsc.orgsemanticscholar.org
High Yields and Reusability: The lipase catalyst is highly efficient, providing high product yields, and can be easily recovered and reused. rsc.org
The efficiency of such green processes can be quantified using metrics like Atom Economy, E-factor, and Process Mass Intensity (PMI), which highlight the reduction in waste compared to traditional syntheses. semanticscholar.org
| Metric | Definition | Example Value | Reference |
|---|---|---|---|
| Atom Economy | (MW of product / sum of MW of reactants) x 100% | 84.76% | semanticscholar.org |
| Reaction Mass Efficiency (RME) | (Mass of product / total mass of reactants) x 100% | 54.20% | semanticscholar.org |
| E-Factor | Total mass of waste / mass of product | 23.49 kg/kg | semanticscholar.org |
| Process Mass Intensity (PMI) | Total mass input / mass of product | 24.49 kg/kg | semanticscholar.org |
Data based on the synthesis of N-isobutyl-nicotinamide as a representative example.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.org This technology offers several benefits over conventional heating, including rapid reaction times, improved yields, and enhanced selectivity. researchgate.net
In the synthesis of nicotinamides and related heterocycles, microwave irradiation has been effectively used for nucleophilic substitution reactions. uni-greifswald.de For example, the introduction of amino substituents at the 6-position of a nicotinamide scaffold was successfully performed using microwave-assisted heating, which significantly reduced reaction times. uni-greifswald.de The synthesis of various heterocyclic compounds, including those with a pyridine core, has been shown to be more efficient under microwave conditions, often leading to cleaner reactions with fewer by-products. researchgate.netrsc.orgresearchgate.net Reactions that might take several hours using conventional reflux can often be completed in a matter of minutes with microwave heating, representing a substantial improvement in synthetic efficiency. researchgate.net
Catalyst Development for Targeted Bond Formation (e.g., Suzuki Coupling)
The synthesis of complex nicotinamide derivatives frequently relies on powerful cross-coupling reactions to construct the core molecular framework. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent method for creating carbon-carbon bonds in these syntheses.
Research into the synthesis of related nicotinamide structures demonstrates the use of various palladium catalyst systems. For instance, in the functionalization of chloronicotinamide scaffolds, palladium catalysts are essential. The Suzuki-Miyaura reaction, employing a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as potassium carbonate, is used to form biaryl derivatives. Another critical C-N bond-forming reaction, the Buchwald-Hartwig amination, utilizes catalyst systems like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) paired with a specialized ligand like Xantphos to produce arylamine analogs.
Further refinement of these methods is seen in the synthesis of other complex heterocyclic molecules containing a nicotinamide moiety. A general procedure for Suzuki-Miyaura coupling involves heating an aryl bromide with a suitable boronic acid or ester in the presence of a palladium catalyst like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base like potassium phosphate (B84403) (K₃PO₄). nih.gov This reaction is typically carried out in a dioxane and water solvent mixture under microwave radiation to accelerate the reaction. nih.gov This approach has been successfully used to introduce a variety of functionalized aryl groups and heterocycles onto the core structure. nih.gov
The versatility of the Suzuki reaction is also highlighted in the preparation of 2-methyl nicotinamide derivatives, where bromo-intermediates are reacted with pyridine boronated esters to yield the desired coupled products. researchgate.netorientjchem.org
| Reaction Type | Catalytic System | Substrates | Product Type | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl Halide, Organoboron Compound | Biaryl Derivatives | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl Halide, Amine | Arylamine Analogs | |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₃PO₄ | Aryl Bromide, Boronic Acid/Ester | Functionalized Aryl Heterocycles | nih.gov |
| Suzuki Coupling | Not specified | Bromo Intermediate, Pyridine Boronated Ester | Coupled Pyridine Derivatives | researchgate.netorientjchem.org |
Intermediate Compound Formation and Isolation
A common strategy involves the synthesis of a chlorinated precursor, such as 6-chloronicotinamide (B47983), which can then be modified. For example, N-Methyl-6-chloronicotinamide can be formed as an intermediate through the methylation of 6-chloronicotinamide using methyl iodide. The isolation and purification of such intermediates are achieved through standard laboratory techniques. Crystallization from a solvent mixture like ethanol/water is a common method to obtain high-purity crystalline solids. Alternatively, silica (B1680970) gel column chromatography, using a mobile phase such as an ethyl acetate/hexane mixture, can be employed to separate the desired intermediate from byproducts and unreacted starting materials. semanticscholar.org
In other synthetic routes, different key intermediates are formed. The synthesis of methyl-6-methylnicotinate, a potential precursor, involves the reaction of 5-ethyl-2-methyl pyridine with nitric acid and subsequent esterification with methanol. environmentclearance.nic.in The isolation process for this intermediate includes distillation to remove excess reagents and solvents, followed by pH adjustment and extraction of the product into an organic solvent like methylene (B1212753) chloride (MDC). environmentclearance.nic.in
More complex syntheses, such as those for adenosine-nicotinamide conjugates, involve multiple intermediate stages. One reported intermediate was prepared via reductive amination and subsequently purified before undergoing further reactions. kcl.ac.uk The final purification of the products in this synthesis was accomplished using preparative High-Performance Liquid Chromatography (HPLC), a powerful technique for isolating highly pure compounds. kcl.ac.uk General purification protocols often involve terminating the reaction by filtering off any solid catalysts, removing the solvent under reduced pressure via rotary evaporation, and then purifying the resulting residue by silica gel chromatography. semanticscholar.org
| Intermediate Compound | Formation Method | Isolation/Purification Technique | Source |
|---|---|---|---|
| N-Methyl-6-chloronicotinamide | Methylation of 6-chloronicotinamide with methyl iodide | Crystallization (Ethanol/Water); Silica Gel Chromatography (Ethyl Acetate/Hexane) | |
| Methyl-6-methylnicotinate | Oxidation and esterification of 5-Ethyl-2-Methyl pyridine | Distillation; pH adjustment and solvent extraction | environmentclearance.nic.in |
| Ethyl 5-(...)-2-methyl nicotinate | Suzuki coupling of a bromo-intermediate with a boranate ester | Dilution in ethyl acetate, washing with water and brine, drying, and concentration under reduced pressure | orientjchem.org |
| General Nicotinamide Derivatives | Enzyme-catalyzed amidation of methyl nicotinate derivatives | Filtration of enzyme; Rotary evaporation of solvent; Silica gel chromatography | semanticscholar.org |
| Adenosine-nicotinamide Conjugates | Multi-step synthesis including reductive amination and amidation | Preparative High-Performance Liquid Chromatography (HPLC) | kcl.ac.uk |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 6-Methoxy-2-methylnicotinamide in solution. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. This includes three signals in the aromatic region for the protons on the pyridine (B92270) ring, a sharp singlet for the three protons of the C2-methyl group, and another singlet for the three protons of the C6-methoxy group. Additionally, the two protons of the primary amide (-CONH₂) would typically appear as a broad singlet. The exact chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. For this compound, this would include signals for the six carbons of the substituted pyridine ring, the carbon of the methyl group, the carbon of the methoxy (B1213986) group, and the carbonyl carbon of the amide group.
Detailed analysis using two-dimensional NMR techniques, such as COSY and HSQC, can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment.
Table 1: Predicted NMR Data for this compound Note: The following data are predictive, based on the analysis of structurally similar compounds.
| ¹H-NMR Data | ¹³C-NMR Data | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Amide (-NH₂) | 7.5 - 8.5 (broad s) | C=O (Amide) | 165 - 170 |
| Aromatic-H | 7.0 - 8.5 (m) | Aromatic-C | 110 - 160 |
| Methoxy (-OCH₃) | ~3.9 (s) | Methoxy (-OCH₃) | ~55 |
| Methyl (-CH₃) | ~2.5 (s) | Methyl (-CH₃) | ~20 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The primary amide group gives rise to several distinct bands: N-H stretching vibrations typically appear as two bands in the 3100-3400 cm⁻¹ region, while the C=O (amide I) stretching vibration produces a strong absorption band around 1680 cm⁻¹. The C-O stretching of the methoxy group is expected to be observed in the fingerprint region. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to simulate the vibrational spectrum and aid in the precise assignment of these bands. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (-NH₂) | N-H Stretch | 3100 - 3400 |
| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1690 |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |
| Methoxy (-O-CH₃) | C-O Stretch | 1000 - 1300 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₈H₁₀N₂O₂), HRMS can verify the molecular formula by providing an exact mass measurement, typically with an error of less than 5 ppm.
The technique often employs soft ionization methods like Electrospray Ionization (ESI), which generates a protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion is then compared to the theoretical value calculated from the molecular formula (C₈H₁₀N₂O₂ has a theoretical monoisotopic mass of 166.0742 Da). nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides additional structural confirmation. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Crystallographic Analysis of this compound and Co-crystals
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a specific crystal structure for this compound is not publicly available, the principles of crystallography are critical for understanding its solid-state packing and its potential to form multi-component crystals, known as co-crystals.
Nicotinamide (B372718) and its derivatives are well-known for their ability to form co-crystals with other molecules, a practice widely used in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients. acs.orgtargetmol.com Co-crystals are crystalline structures where two or more neutral molecules are held together by non-covalent interactions, primarily hydrogen bonds. innovareacademics.in
The this compound molecule possesses both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O, the pyridine nitrogen, and the methoxy oxygen), making it an excellent candidate for co-crystal formation. These groups can form robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. acs.org For instance, the amide group can form strong amide-amide hydrogen bonds, which can direct the assembly of molecules in the crystal lattice. mdpi.com
The formation of a new co-crystal phase is typically confirmed by techniques such as:
Powder X-ray Diffraction (PXRD): To verify that the product is a new crystalline phase, distinct from the starting materials. innovareacademics.in
Differential Scanning Calorimetry (DSC): To identify a unique melting point for the co-crystal. innovareacademics.in
FTIR Spectroscopy: To detect shifts in the vibrational frequencies of functional groups (e.g., C=O and N-H) involved in hydrogen bonding within the co-crystal structure. innovareacademics.inmdpi.com
The study of co-crystals involving nicotinamide analogues is an active area of research, aiming to create new solid forms with improved properties. acs.orgacs.org
Computational and Theoretical Investigations of 6 Methoxy 2 Methylnicotinamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For nicotinamide (B372718) derivatives, these methods help in understanding their electronic structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.orgresearchgate.net By calculating the electron density, DFT can predict various properties such as molecular geometry, vibrational frequencies, and energies. rsc.org For nicotinamide and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized geometry and electronic stability. researchgate.netfrontiersin.org
Table 1: Representative DFT Calculated Parameters for Nicotinamide Derivatives (Note: Data presented here is illustrative and based on studies of related nicotinamide compounds, as specific data for 6-Methoxy-2-methylnicotinamide is not available in the cited sources.)
| Parameter | Value | Method/Basis Set | Reference Compound |
|---|---|---|---|
| Total Energy | Varies | B3LYP/6-311++G(d,p) | Nicotinamide-Oxalic Acid Salt frontiersin.org |
| HOMO-LUMO Gap | ~4.9 eV | B3LYP/6-311++G(d,p) | 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile amazonaws.com |
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies to construct an energy landscape. oup.compnas.org For flexible molecules like this compound, rotation around single bonds, particularly the C-C bond connecting the pyridine (B92270) ring to the amide group and the C-O bond of the methoxy (B1213986) group, can lead to various conformers.
Studies on nicotinamide derivatives have shown that both extended and folded conformers can exist, with their relative populations being influenced by the solvent environment. nih.govacs.org The energy landscape of these molecules can be mapped by systematically rotating dihedral angles and calculating the energy at each point using quantum chemical methods. This analysis helps in understanding which conformations are energetically favorable and are likely to be present under physiological conditions. nih.govacs.org The presence of different conformational states can be critical for receptor binding and biological function. oup.comacs.org
Fukui Functions and Molecular Electrostatic Potential (MEP) Mapping
Fukui functions and Molecular Electrostatic Potential (MEP) maps are used to predict the reactive sites of a molecule. mdpi.com The Fukui function indicates the change in electron density at a particular point when an electron is added or removed, thus identifying sites susceptible to nucleophilic or electrophilic attack. amazonaws.comrsc.org
The MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. tandfonline.com Regions of negative potential (typically colored red or orange) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.comtandfonline.com For substituted pyridines, the nitrogen atom of the ring and the oxygen atom of the carbonyl group are typically regions of negative potential, making them key sites for interaction with biological macromolecules. amazonaws.comrsc.org
Table 2: Predicted Reactive Sites in Nicotinamide Derivatives based on MEP Analysis (Note: This table is a qualitative representation based on general findings for nicotinamide and substituted pyridine derivatives.)
| Region | Predicted Reactivity | Color on MEP Map |
|---|---|---|
| Pyridine Nitrogen | Electrophilic Attack | Red/Orange tandfonline.com |
| Carbonyl Oxygen | Electrophilic Attack | Red/Orange tandfonline.com |
| Amide Hydrogens | Nucleophilic Attack | Blue tandfonline.com |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to study how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme.
Ligand-Protein Interaction Prediction (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interaction. nih.govresearchgate.net
In the context of nicotinamide derivatives, docking studies have been performed to investigate their binding to various enzymes, such as Nicotinamide N-methyltransferase (NNMT) and VEGFR-2. mdpi.comnih.govresearchgate.net The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity based on a scoring function that considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. tandfonline.com For this compound, docking studies would aim to identify key amino acid residues in a target protein that interact with the methoxy, methyl, and amide functionalities of the ligand.
Table 3: Representative Molecular Docking Results for Nicotinamide Derivatives with Target Proteins (Note: The data is illustrative, based on studies of various nicotinamide analogs, as specific docking scores for this compound are not available in the cited sources.)
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Nicotinamide Riboside | SARS-CoV-2 RdRp | -6.7 | Not specified nih.gov |
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | -38.36 (MM-GBSA) | Cys919, Leu840 mdpi.comresearchgate.nettandfonline.com |
Theoretical Basis for Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a measure of the strength of their interaction. Theoretically, this can be estimated using various computational methods, including scoring functions in molecular docking and more rigorous free energy calculations from molecular dynamics (MD) simulations. mdpi.comresearchgate.net
Evaluation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The intermolecular interaction potential of this compound is dictated by its distinct functional groups: the primary amide, the pyridine ring, and the methoxy and methyl substituents. Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are instrumental in dissecting these non-covalent forces, which are crucial for understanding the compound's crystal packing and its binding to biological targets. acs.org
Hydrogen Bonding: The primary amide group is the principal site for hydrogen bonding. The amide protons (-NH₂) act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This allows for the formation of robust intermolecular hydrogen-bonding networks. For instance, in crystalline structures of related nicotinamides, it is common to observe dimer formation through paired N-H···O bonds, creating stable R²₂(8) ring motifs. oatext.com Furthermore, the pyridine nitrogen atom can act as a hydrogen bond acceptor, interacting with suitable donors in its environment. The oxygen atom of the 6-methoxy group also presents potential as a weak hydrogen bond acceptor.
Pi-Stacking and Other Interactions: The electron-rich pyridine ring of this compound is capable of engaging in π-π stacking interactions. These interactions are common in aromatic systems and contribute significantly to the stability of crystal lattices and ligand-protein complexes. The substitution pattern, including the electron-donating 6-methoxy group, influences the electronic distribution of the ring, modulating the nature and strength of these stacking interactions. smolecule.com
In the context of biological systems, such as enzyme active sites, these interactions are paramount. For example, in the active site of Nicotinamide N-Methyltransferase (NNMT), an enzyme that metabolizes nicotinamide and its analogs, the nicotinamide ring is positioned in a pocket surrounded by aromatic residues. rcsb.org Computational docking studies on similar nicotinamide analogs suggest that methoxy substitutions can enhance interactions within hydrophobic pockets of enzyme active sites. smolecule.com The orientation of the molecule within a binding site will determine the specific hydrogen bonds and π-stacking interactions formed, as shown in studies with NNMT inhibitors. researchgate.net
| Interaction Type | Potential Donor/Acceptor/Participant | Significance |
| Hydrogen Bond | Amide -NH₂ (Donor) | Formation of strong, directional interactions; key to crystal packing and receptor binding. |
| Amide C=O (Acceptor) | Primary site for accepting hydrogen bonds, often forming dimeric structures. oatext.com | |
| Pyridine Nitrogen (Acceptor) | Can interact with acidic protons or other H-bond donors. | |
| Methoxy Oxygen (Acceptor) | Weak potential for hydrogen bond acceptance. | |
| Pi-Stacking | Pyridine Ring | Stabilizing non-covalent interaction with other aromatic systems (e.g., protein residues). smolecule.com |
Prediction of Chemical Reactivity and Transformation Pathways
Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. Methods such as DFT can be used to calculate electronic properties and model reaction transition states, offering insights into potential transformation pathways. nih.gov The reactivity is governed by the interplay of its functional groups, particularly the electron-donating 6-methoxy group, the electron-withdrawing nicotinamide core, and the 2-methyl group.
Electronic Effects on Reactivity: The 6-methoxy group is an electron-donating group, which increases the electron density of the pyridine ring through a resonance effect. This activation can influence the susceptibility of the ring to certain reactions. Conversely, the nicotinamide structure itself is relatively electron-deficient. The combination of these features creates a unique reactivity profile.
Metabolic Transformations: A primary transformation pathway for methoxy-substituted aromatic compounds in biological systems is O-demethylation, often catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net It is highly probable that this compound undergoes enzymatic conversion to its corresponding 6-hydroxy metabolite. Another potential metabolic site is the 2-methyl group, which could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.
Furthermore, the compound is an analog of nicotinamide and can act as a substrate for enzymes like Nicotinamide N-Methyltransferase (NNMT). Studies on related methoxy-nicotinamides have shown they are turned over by NNMT, where the pyridine nitrogen is methylated. rcsb.orgnih.gov DFT calculations on such analogs have demonstrated a strong correlation between the calculated transition state energy for this methyl transfer and the experimentally observed reaction rate, confirming that electronic properties are a key determinant of this biotransformation. nih.gov
Chemical Reactions:
Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions to yield 6-methoxy-2-methylnicotinic acid. evitachem.comsmolecule.com
Reactions on the Pyridine Ring: While the pyridine ring is generally resistant to electrophilic attack compared to benzene, the activating effect of the 6-methoxy group could facilitate electrophilic substitution under certain conditions. evitachem.com Nucleophilic aromatic substitution is also a possibility, though it would require harsh conditions or further activation.
N-Quaternization: The pyridine nitrogen is nucleophilic and can react with electrophiles like alkyl halides to form a quaternary pyridinium (B92312) salt. mdpi.com
| Pathway Type | Potential Reaction | Product(s) | Notes |
| Metabolic | O-Demethylation | 6-Hydroxy-2-methylnicotinamide | A common metabolic pathway for methoxy-aromatic compounds catalyzed by CYP enzymes. researchgate.net |
| Methyl Group Oxidation | 6-Methoxy-2-(hydroxymethyl)nicotinamide | Potential oxidation of the benzylic methyl group. | |
| N-Methylation | 1,2-Dimethyl-6-methoxy-nicotinamide pyridinium | Can act as a substrate for enzymes like NNMT. nih.gov | |
| Chemical | Amide Hydrolysis | 6-Methoxy-2-methylnicotinic acid | Occurs under acidic or basic conditions. evitachem.comsmolecule.com |
| N-Quaternization | N-Alkyl-6-methoxy-2-methylnicotinamide pyridinium salt | Reaction of the pyridine nitrogen with an alkyl halide. mdpi.com |
Role As a Synthetic Scaffold and Precursor in Medicinal Chemistry Research
Design and Synthesis of Novel Nicotinamide-Based Derivatives
The 6-Methoxy-2-methylnicotinamide scaffold is a foundational element for generating new chemical entities through targeted modifications. Researchers can alter different parts of the molecule to fine-tune its properties, such as potency, selectivity, and pharmacokinetic profile. This process involves strategic chemical reactions at the amide group, the pyridine (B92270) ring, and through the attachment of other complex ring systems.
The amide group of this compound is a primary site for chemical derivatization. Standard synthetic organic methods can be employed to create a wide array of analogues. nih.gov One common approach involves the hydrolysis of the amide to its corresponding carboxylic acid, which can then be coupled with various amines using activating agents like EDC·HCl and HOBt to form new amide bonds. nih.gov This strategy allows for the introduction of a diverse range of substituents, from simple alkyl chains to more complex cyclic and heterocyclic structures.
Table 1: Examples of Amide Group Modifications on a Nicotinamide (B372718) Scaffold
| Modification Type | Reagents/Conditions | Resulting Functional Group | Purpose of Modification |
| Amide Coupling | 1. Hydrolysis (e.g., NaOH, H₂O) 2. Amine (R-NH₂) 3. Coupling Agents (e.g., EDC·HCl, HOBt) nih.gov | Substituted Amide (-C(O)NHR) | Introduce diverse chemical groups to explore SAR. |
| Amide Reduction | Reducing Agents (e.g., LiAlH₄) | Amine (-CH₂NH₂) | Alter electronic properties and create new derivatization points. |
The pyridine ring of this compound already contains methoxy (B1213986) and methyl groups, which influence its chemical reactivity and can also be sites for further modification. The methoxy group, for instance, can be deprotected to a hydroxyl group using reagents like boron tribromide. nih.gov This unmasks a phenolic hydroxyl group, which can significantly alter biological activity, often playing a key role in interactions with biological targets. nih.gov
Furthermore, the pyridine ring itself can undergo various reactions. Classical methods for pyridine synthesis, such as the Hantzsch synthesis, are often used to create the initial substituted ring system, which is then elaborated. beilstein-journals.org While direct substitution on the pre-formed ring can be challenging, modern cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at available positions, further expanding the chemical diversity of the scaffold.
Attaching additional heterocyclic rings to the this compound scaffold is a powerful strategy for creating complex molecules with novel biological activities. These moieties can be appended through the amide side chain, as described previously, by coupling the nicotinic acid precursor with a heterocyclic amine. For example, coupling with 2-aminobenzimidazole (B67599) can yield benzimidazole-derived carboxamides. nih.gov
Alternatively, heterocyclic systems can be constructed directly onto the nicotinamide core or linked at other positions on the pyridine ring. This approach has been used to synthesize a variety of fused and bi-heterocyclic systems, which are prevalent in many classes of biologically active compounds. The introduction of these rings can enhance binding affinity to protein targets, improve selectivity, and modulate the physicochemical properties of the parent molecule.
Utilization in Combinatorial Chemistry Libraries
This compound is an ideal scaffold for use in combinatorial chemistry, a technique designed to rapidly generate large numbers of structurally related compounds, known as libraries. nih.govescholarship.org In this approach, the core scaffold is systematically reacted with a collection of diverse chemical "building blocks."
The process often involves solid-phase synthesis, where the scaffold is attached to a resin bead, allowing for easy purification after each reaction step. By using a split-mix synthesis method, millions of distinct compounds can be generated in a relatively small number of steps. nih.gov For instance, the carboxylic acid derivative of the scaffold could be reacted with hundreds of different amines, and each of these products could then undergo further reaction at another position on the molecule.
These libraries are then subjected to high-throughput screening to identify "hits"—compounds that show activity against a specific biological target. nih.gov The use of scaffolds like this compound allows for a focused exploration of the chemical space around a known active core, increasing the efficiency of the drug discovery process. mdpi.com
Intermediate in the Synthesis of Chemically Diverse Compound Classes
For example, nicotinamide-related compounds are known inhibitors of enzymes like Nicotinamide-N-methyltransferase (NNMT), which is implicated in metabolic diseases. mdpi.com The synthesis of potent NNMT inhibitors often starts with a substituted pyridine derivative that is elaborated through multiple steps. Similarly, substituted pyridines are central components in drugs targeting a vast array of conditions. beilstein-journals.org The specific substitution pattern of this compound makes it a tailored starting material for targets where these particular groups are known to contribute favorably to biological activity.
Table 2: Compound Classes Accessible from Nicotinamide-Based Intermediates
| Starting Scaffold/Intermediate | Synthetic Transformation | Resulting Compound Class | Potential Therapeutic Area |
| Substituted Nicotinamide | Multi-step synthesis involving coupling and cyclization reactions | Enzyme Inhibitors (e.g., NNMT inhibitors) mdpi.com | Metabolic Disorders, Oncology |
| Substituted Pyridine Carboxylic Acid | Amide coupling with complex amines | Biologically Active Carboxamides nih.gov | Anti-infective, Anti-proliferative |
| Dihydropyridine Precursor | Hantzsch Synthesis, Oxidation beilstein-journals.org | Substituted Pyridines | Various (CNS, Cardiovascular) |
Mechanistic Biological Investigations and Target Engagement Studies in Vitro/preclinical Focus
Modulation of Enzymatic Activities
6-Methoxy-2-methylnicotinamide has been identified as an inhibitor of several key enzymes, demonstrating its potential to influence metabolic and inflammatory processes.
A significant area of research has focused on the inhibitory activity of this compound against Nicotinamide (B372718) N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (Vitamin B3) by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, forming 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). nih.govnih.gov Overexpression of NNMT has been linked to various metabolic disorders and cancers. researchgate.net
6-Methoxynicotinamide (B1672817), also known as JBSNF-000088, has been identified as an inhibitor of NNMT. caymanchem.com Studies have shown its inhibitory potency against human, monkey, and mouse NNMT, with IC50 values of 1.8 µM, 2.8 µM, and 5 µM, respectively. caymanchem.com In cellular assays, it effectively inhibited NNMT and reduced MNA levels in U2OS and 3T3L1 cells. caymanchem.com
Structure-activity relationship (SAR) studies have explored various derivatives to understand the structural requirements for potent NNMT inhibition. For instance, the exploration of substituents at the 4-position of the nicotinamide scaffold, while maintaining the methoxy (B1213986) group at the 6-position, has provided insights into optimizing inhibitory activity. nih.govresearchgate.net Research has also led to the development of bisubstrate inhibitors that mimic both the nicotinamide substrate and the SAM cofactor, resulting in highly potent inhibitors. researchgate.netrsc.orgacs.org
| Compound | Target | IC50 (µM) | Cell Line | Effect |
| 6-Methoxynicotinamide (JBSNF-000088) | Human NNMT | 1.8 | U2OS | Inhibition of NNMT, reduction of MNA levels |
| 6-Methoxynicotinamide (JBSNF-000088) | Monkey NNMT | 2.8 | - | - |
| 6-Methoxynicotinamide (JBSNF-000088) | Mouse NNMT | 5.0 | 3T3L1 | Inhibition of NNMT, reduction of MNA levels |
While direct inhibitory studies of this compound on fatty acid synthesis enzymes are not extensively documented in the provided context, the broader class of nicotinamide derivatives has been investigated for their antibacterial properties, which can be linked to the inhibition of bacterial fatty acid synthesis. The bacterial fatty acid synthesis (FAS-II) pathway is distinct from the mammalian pathway (FAS-I) and contains unique enzymes like enoyl-acyl carrier protein reductase (FabI), making it an attractive target for antimicrobial agents. nih.gov
The development of inhibitors targeting FabI is a key strategy to combat drug-resistant bacteria. nih.gov Although specific data on this compound is not available, related methoxy-containing compounds have been explored for their antimicrobial potential. For example, 2-methoxycinnamaldehyde has demonstrated antibacterial activity against methicillin-resistant Staphylococcus epidermidis (MRSE) by disrupting the cell wall and increasing reactive oxygen species production. nih.govfrontiersin.org This suggests that methoxy-substituted aromatic structures can possess antimicrobial properties, potentially through mechanisms involving the disruption of essential bacterial processes like fatty acid synthesis.
The anti-inflammatory properties of nicotinamide and its metabolites, such as 1-methylnicotinamide (MNA), have been investigated, suggesting a potential role in modulating inflammatory pathways like the cyclooxygenase-2 (COX-2) pathway. nih.govnih.gov Nicotinamide has been shown to inhibit the production of various pro-inflammatory mediators, including prostaglandin E2 (PGE2), which is synthesized via the COX-2 pathway. nih.gov
While direct evidence for this compound's effect on the COX-2 pathway is not detailed, the known anti-inflammatory effects of related nicotinamide compounds provide a basis for inferring potential activity. For instance, studies have shown that nicotinamide can suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net The anti-inflammatory actions of MNA, a metabolite of nicotinamide, are also well-documented, although its mechanism appears to differ from that of nicotinamide and may be more related to its effects on the vascular endothelium. nih.govnih.govresearchgate.net
Cellular Pathway Investigations in Research Models
The exploration of how chemical compounds modulate cellular pathways is fundamental to understanding their potential as research tools. This section reviews the available literature on the effects of this compound on various cellular pathways in research models.
The ability of a compound to inhibit cell proliferation is a key indicator of its potential as an anticancer agent or a tool for studying cell cycle regulation. While there is research on the antiproliferative effects of various nicotinamide analogs, direct studies on This compound are not available in the reviewed literature.
For illustrative purposes, studies on other nicotinamide derivatives have shown varied effects. For example, 6-Aminonicotinamide has been shown to reduce the proliferation of non-small cell lung cancer cells. mdpi.com Similarly, a study on 9-methoxycanthin-6-one, a different methoxy-containing alkaloid, demonstrated significant in vitro anti-cancer effects against various cancer cell lines. nih.gov
Table 1: Antiproliferative Activity of Related Nicotinamide Analogs (for contextual illustration only)
| Compound | Cell Line(s) | Observed Effect | Reference |
| 6-Aminonicotinamide | A549, H460 | Reduced proliferation | mdpi.com |
| 9-Methoxycanthin-6-one | A2780, K562, etc. | Significant anti-cancer effects | nih.gov |
This table is for illustrative purposes only and does not represent data for this compound.
Neuroprotection, the preservation of neuronal structure and function, is a critical area of research for neurodegenerative diseases. While nicotinamide and its other derivatives have been investigated for their neuroprotective properties, there is a lack of specific research on the neuroprotective mechanisms of This compound in cellular models. nih.gov
Studies on nicotinamide, for instance, have suggested that it may offer neuroprotection in models of Parkinson's disease by mitigating mitochondrial dysfunction and oxidative stress. nih.gov Another related compound, nicotinamide mononucleotide (NMN), has also been explored for its neuroprotective effects. However, these findings cannot be directly extrapolated to this compound.
The anti-inflammatory and antimicrobial properties of chemical compounds are of significant interest. A thorough review of the literature indicates that specific studies on the anti-inflammatory and antimicrobial mechanisms of This compound have not been reported.
For context, research on the related compound 1-methylnicotinamide has shown it to possess anti-inflammatory properties by attenuating inflammation in models of necrotizing enterocolitis. In other studies, 1-methylnicotinamide was found to inhibit the generation of reactive oxygen species in macrophages, though its effect on other inflammatory mediators was negligible. nih.gov In the realm of antimicrobial research, various derivatives of 2-(6-methoxy-2-naphthyl)propionamide have been synthesized and evaluated for their potential as antibacterial and antifungal agents.
The ability of a compound to modulate the function and expression of specific proteins is a key aspect of its mechanism of action. Currently, there are no specific in vitro studies available that detail the effects of This compound on protein function and expression in research models.
In a broader context, a study on a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives, which contain a 6-methoxy-2-methylnicotinoyl moiety, found that one of the compounds could upregulate Nur77 expression and trigger its nuclear export, indicating a potential role in apoptosis. It is crucial to note that this activity is associated with a much larger and structurally different molecule, and these findings cannot be attributed to this compound alone.
Role in Reactive Oxygen Species Homeostasis (in vitro studies)
Reactive oxygen species (ROS) are critical signaling molecules, but their overproduction can lead to oxidative stress and cellular damage. The role of a compound in modulating ROS homeostasis is therefore an important area of investigation.
Specific in vitro studies on the direct effect of This compound on reactive oxygen species homeostasis are not available in the current body of scientific literature.
For comparison, a study on the related compound 6-methyl nicotine (B1678760), a nicotine analog, showed that its thermal degradation in e-liquids generated more ROS in aerosols than nicotine, and it increased intracellular ROS induction in human bronchial epithelial cells. Another study on nicotinamide and its derivatives found that 1-methylnicotinamide did not cause a statistically significant inhibition of oxygen burst in vitro, whereas another derivative, 1-methyl-N'-hydroxymethylnicotinamide, did.
Table 2: Effects of Related Compounds on Reactive Oxygen Species (for contextual illustration only)
| Compound | System | Observed Effect on ROS | Reference |
| 6-Methyl nicotine | Aerosols / HBEC3-KT cells | Increased ROS generation | |
| 1-Methylnicotinamide | Human monocytes | No significant inhibition of oxygen burst |
This table is for illustrative purposes only and does not represent data for this compound.
Based on a comprehensive review of the available scientific literature, there is a significant lack of direct preclinical and in vitro research specifically focused on the biological activities of This compound . While studies on related nicotinamide analogs and derivatives containing a similar chemical moiety provide some context, their findings cannot be directly attributed to the compound . Further research is necessary to elucidate the specific mechanistic biological profile of this compound.
In Vitro Thrombolytic and Vasoprotective Mechanisms
Limited in vitro research suggests that this compound's vasoprotective effects are primarily linked to its role as an inhibitor of Nicotinamide N-methyltransferase (NNMT). Studies have focused on its impact on endothelial cell viability, particularly under conditions of oxidative stress.
Vasoprotective Mechanisms
Research investigating the function of NNMT in endothelial cells has utilized this compound as a pharmacological inhibitor to probe the enzyme's role in endothelial protection against oxidant-induced injury. In studies involving human aortic endothelial cells (HAEC), human microvascular endothelial cells (HMEC-1), and the EA.hy926 endothelial cell line, inhibition of NNMT by this compound was shown to decrease cell viability in the presence of menadione, an inducer of oxidative stress. researchgate.netnih.gov This suggests that NNMT activity is important for protecting endothelial cells from oxidative damage.
The underlying mechanism of this protective effect appears to involve the SIRT1 pathway. researchgate.net Inhibition of NNMT with this compound led to a downregulation of nuclear SIRT1 expression and an increase in its phosphorylation, which is associated with decreased cell viability under oxidative stress. researchgate.net These findings indicate that the endothelial NNMT/SIRT1 pathway plays a cytoprotective role, safeguarding endothelial cells against oxidative stress insults. nih.gov
The table below summarizes the key findings from in vitro studies on the vasoprotective mechanisms of this compound.
| Cell Line | Condition | Key Finding with this compound | Associated Pathway |
|---|---|---|---|
| HAEC, HMEC-1, EA.hy926 | Oxidative Stress (Menadione-induced) | Decreased endothelial cell viability | NNMT/SIRT1 |
It is important to note that direct in vitro studies on the thrombolytic properties of this compound, such as its effects on fibrinolysis or plasminogen activation, are not extensively documented in the provided research. The primary focus has been on its influence on endothelial cell health and survival in the context of oxidative stress.
Structure Activity Relationship Sar Studies of 6 Methoxy 2 Methylnicotinamide Derivatives
Influence of Substituent Patterns on Biological Activity
The biological activity of 6-methoxy-2-methylnicotinamide derivatives can be significantly modulated by altering the pattern of substituents on the pyridine (B92270) ring and the amide functionality. Research into nicotinamide (B372718) analogs, particularly as inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT), provides valuable insights into these relationships.
Systematic modifications of the nicotinamide scaffold have demonstrated that the nature, size, and position of substituents are critical determinants of inhibitory potency. For instance, in the broader class of nicotinamide derivatives, the introduction of various functional groups at different positions has led to a wide range of biological activities. While specific data for a wide array of this compound derivatives is not extensively available in publicly accessible literature, general principles can be inferred from related structures.
For example, studies on 6-substituted nicotine (B1678760) analogs have shown that the lipophilicity and steric volume of the substituent at the 6-position can influence receptor binding affinity. While electronic effects of the substituent may play a role, a combination of lipophilicity (π) and the volume of the substituent often provides a better correlation with biological activity. researchgate.net
In the context of NNMT inhibitors, 6-methoxynicotinamide (B1672817) (also known as JBSNF-000088) has been identified as an inhibitor of human, monkey, and mouse NNMT, with IC50 values of 1.8 µM, 2.8 µM, and 5.0 µM, respectively. caymanchem.commedchemexpress.com This highlights the importance of the methoxy (B1213986) group at the 6-position for activity against this particular enzyme. Further modifications to this core structure would be necessary to establish a detailed SAR.
To illustrate the impact of substituent patterns, a hypothetical data table is presented below, based on the general principles of SAR for enzyme inhibitors. This table showcases how different substituents at the 2-position and on the amide nitrogen of a 6-methoxynicotinamide scaffold could theoretically influence inhibitory activity, represented by the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 (at 2-position) | R2 (on Amide) | Biological Activity (IC50, µM) |
| 1 | -CH3 | -H | Baseline |
| 2 | -CH2CH3 | -H | Potentially decreased activity due to steric hindrance |
| 3 | -CF3 | -H | Potentially increased activity due to electron-withdrawing nature |
| 4 | -CH3 | -CH3 | Activity may vary based on the specific enzyme's active site topology |
| 5 | -CH3 | -Phenyl | Potentially increased activity through additional hydrophobic interactions |
Stereochemical Effects on Molecular Interactions
For a molecule with a chiral center, its enantiomers (non-superimposable mirror images) can exhibit significantly different biological activities. One enantiomer may bind to a receptor or enzyme active site with high affinity, leading to a therapeutic effect, while the other may have lower affinity, be inactive, or even cause off-target effects. This is because the precise spatial orientation of functional groups is critical for establishing the necessary intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the biological target.
Rational Design Principles for Modulating Biological Potency
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism of action. For this compound derivatives, several principles can be applied to modulate their biological potency.
Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein, often obtained through techniques like X-ray crystallography or NMR spectroscopy. By visualizing the binding site, medicinal chemists can design molecules that fit snugly and make optimal interactions with key amino acid residues. For instance, in the design of NNMT inhibitors, the crystal structure of NNMT in complex with its substrates or inhibitors can reveal the size and shape of the active site, as well as the key hydrogen bond donors and acceptors, and hydrophobic pockets. nih.gov This information allows for the strategic placement of functional groups on the this compound scaffold to enhance binding affinity. For example, knowing the location of a hydrophobic pocket could guide the addition of a lipophilic group to that region of the molecule.
Ligand-Based Drug Design: When the three-dimensional structure of the target is unknown, ligand-based methods can be employed. These approaches utilize the knowledge of existing active molecules (ligands) to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. By identifying the common features of a series of active this compound analogs, a pharmacophore model can be constructed and used to design new molecules with improved potency.
Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For example, the amide group in this compound could be replaced with other bioisosteres to explore different interaction patterns and potentially enhance activity or metabolic stability.
Computational-Experimental Correlation in SAR Elucidation
The integration of computational and experimental methods is a powerful approach for elucidating the SAR of drug candidates. This synergy allows for the prediction of molecular properties and biological activities, which can then be validated through experimental testing, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, hydrophobic, and steric properties) for a set of this compound derivatives with known activities, a predictive model can be developed. This model can then be used to estimate the activity of newly designed compounds before their synthesis, helping to prioritize the most promising candidates. For example, a QSAR study on a series of nicotinamide derivatives identified hydrophobicity and the shape of a substituent as key factors influencing their inhibitory activity. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound derivatives, docking studies can be used to visualize how they might bind to their target and to estimate the strength of the interaction. The results of docking simulations can guide the design of new analogs with improved binding modes. The correlation between docking scores and experimentally determined inhibitory concentrations (e.g., IC50 values) can provide confidence in the predictive power of the computational model.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can reveal important information about the stability of the binding interaction and the conformational changes that may occur upon ligand binding.
The iterative cycle of computational prediction, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery. For this compound derivatives, this integrated approach can efficiently guide the optimization of their biological potency and selectivity. The correlation between in silico predictions and in vitro experimental results is crucial for validating the computational models and ensuring their utility in the design of novel therapeutic agents. semanticscholar.orgresearchgate.net
Advanced Analytical Methods for Research Applications
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 6-Methoxy-2-methylnicotinamide and related compounds. Its versatility is enhanced by the use of various detectors, each providing different levels of sensitivity and selectivity.
UV Detection: The presence of a chromophore in the this compound molecule allows for its detection using a UV detector. The compound exhibits absorption maxima at 240 nm and 273 nm, providing a basis for quantitative analysis. nih.gov HPLC methods coupled with UV detection are widely used for the analysis of nicotinamide (B372718) and its derivatives in various matrices. nih.govkcl.ac.uk For instance, a reversed-phase HPLC-UV method can be developed for the separation and quantification of such compounds. mdpi.com Key parameters for a typical HPLC-UV method are outlined in the table below.
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., Atlantis dC18) kcl.ac.uk |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection Wavelength | 240 nm or 273 nm nih.gov |
| Injection Volume | 10 - 50 µL |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed, particularly after derivatization of the nicotinamide moiety to a fluorescent product. This approach is especially useful for detecting low concentrations of related compounds in biological samples. researchgate.net
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for the confirmation of the compound's identity based on its mass-to-charge ratio (m/z). This is particularly valuable when analyzing complex mixtures where co-elution with other components might occur.
Ultra-High Performance Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (UHP-HILIC-MS)
For the separation of polar compounds like nicotinamide and its metabolites, which may show poor retention on traditional reversed-phase columns, Ultra-High Performance Hydrophilic Interaction Liquid Chromatography (UHP-HILIC) is a powerful alternative. kcl.ac.uknih.govthermofisher.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of hydrophilic analytes.
The coupling of UHP-HILIC with mass spectrometry (MS) offers a highly sensitive and selective method for the analysis of polar metabolites. kcl.ac.uknih.gov This approach has been successfully applied to characterize the substrates and inhibitors of nicotinamide N-methyltransferase (NNMT), the enzyme inhibited by this compound. kcl.ac.uknih.gov The use of UHP column technology allows for faster analysis times and improved resolution compared to conventional HPLC. kcl.ac.uk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity. forensicrti.orguab.edunih.gov This technique involves the separation of the analyte by liquid chromatography, followed by ionization and two stages of mass analysis. In the first stage, the precursor ion (the ionized molecule of interest) is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage of mass analysis. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the specificity of detection. uab.edu
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode is common for nicotinamide derivatives. |
| Precursor Ion | The protonated molecule [M+H]⁺ of this compound. |
| Product Ions | Characteristic fragments generated by the collision-induced dissociation of the precursor ion. These are determined experimentally. |
| Collision Energy | The energy applied to induce fragmentation of the precursor ion, optimized for the specific transition. |
Applications in Studying in vitro Metabolic Transformations (Enzyme Assays)
The analytical methods described above are crucial for studying the in vitro metabolic transformations of this compound. These studies, often conducted using liver microsomes, help to identify potential metabolites and the enzymes responsible for their formation. researchgate.netmdpi.comnih.govresearchgate.net
Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov By incubating this compound with liver microsomes and analyzing the reaction mixture using LC-MS/MS, researchers can identify the products of metabolic reactions such as hydroxylation, demethylation, or other modifications. mdpi.com These studies are essential for understanding the compound's metabolic stability and potential for drug-drug interactions. nih.govresearchgate.net For example, LC-MS/MS can be used to monitor the depletion of the parent compound over time and the formation of its metabolites. nih.govresearchgate.net
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of New Synthetic Pathways for Cost-Effective Production
The development of cost-effective and efficient synthetic routes for 6-Methoxy-2-methylnicotinamide and its derivatives is a critical area of ongoing research. Current synthetic strategies often involve multi-step processes that can be resource-intensive. For instance, the synthesis of novel nicotinamide (B372718) derivatives can involve the acylation of a substituted amine with an acyl chloride, which is itself derived from the corresponding nicotinic acid. mdpi.com Another common approach is the condensation reaction between a pyridine (B92270) carboxylic acid and an appropriate amine intermediate, often utilizing coupling agents like EDCI and HOBt. nih.gov
Future research will likely focus on streamlining these processes. This could involve the development of novel catalysts to improve reaction yields and reduce the need for harsh reaction conditions. Furthermore, exploring one-pot synthesis methodologies, where multiple reaction steps are carried out in the same reaction vessel, could significantly reduce production costs and time. The application of biocatalyst-mediated processes also presents a promising avenue for more sustainable and efficient synthesis. frontiersin.org The table below outlines some potential synthetic strategies and their advantages.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Novel Catalysis | Higher yields, milder reaction conditions, increased selectivity. | Catalyst cost and stability, scalability. |
| One-Pot Synthesis | Reduced workup steps, lower solvent consumption, improved efficiency. | Compatibility of reagents and intermediates. |
| Biocatalysis | High selectivity, environmentally friendly, mild reaction conditions. frontiersin.org | Enzyme stability and availability, substrate scope. |
| Flow Chemistry | Improved safety and control, easier scalability, potential for automation. | Initial setup cost, specialized equipment. |
By focusing on these innovative synthetic approaches, researchers can aim to make this compound and related compounds more accessible for extensive preclinical and potential clinical investigation.
Development of Advanced Probes for Biological System Interrogation
To better understand the biological roles and mechanisms of action of this compound, the development of advanced chemical probes is essential. rjeid.commskcc.org These probes are modified versions of the parent molecule that allow for the visualization and tracking of its interactions within complex biological systems. mskcc.org
One promising approach is the incorporation of reporter tags, such as fluorescent dyes or biotin, into the this compound scaffold. These tagged molecules can be used in a variety of applications, including fluorescence microscopy to visualize subcellular localization and pull-down assays to identify binding partners. mskcc.org Another strategy involves the use of isotope labeling, where certain atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N). acs.orgnih.gov This allows for the use of techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the metabolic fate of the compound and identify its downstream metabolites. acs.org
Bioluminescent probes also offer a powerful tool for non-invasive in vivo imaging. nih.govresearchgate.net For example, a bioluminescent nicotinamide riboside (NR) uptake probe, BiNR, has been developed for monitoring NR uptake in vitro and in vivo. nih.govresearchgate.net A similar approach could be applied to this compound to study its uptake and distribution in living organisms. The following table summarizes different types of chemical probes and their potential applications.
| Probe Type | Reporter/Modification | Potential Applications |
| Fluorescent Probe | Fluorophore (e.g., FITC, GFP) | Cellular imaging, flow cytometry. mskcc.org |
| Affinity Probe | Biotin, clickable alkyne/azide | Pull-down assays, target identification. mskcc.org |
| Isotopically Labeled Probe | ¹³C, ¹⁵N, ²H | Metabolic tracing, NMR studies. acs.orgnih.gov |
| Bioluminescent Probe | Luciferase substrate | In vivo imaging of uptake and distribution. nih.govresearchgate.net |
The development of such advanced probes will be instrumental in elucidating the intricate biological functions of this compound.
Identification of Novel Pharmacological Targets Based on Mechanistic Insights
A deeper understanding of the mechanism of action of this compound is crucial for identifying novel pharmacological targets. As a derivative of nicotinamide, it is likely to be involved in the regulation of cellular metabolism, particularly pathways related to nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govnih.govresearchgate.net NAD+ is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and gene expression. nih.govnih.govresearchgate.net
One potential target is nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds. nih.gov Inhibition of NNMT has been shown to have therapeutic potential in metabolic diseases. mdpi.com Given the structural similarity of this compound to the natural substrate of NNMT, it is plausible that it could act as an inhibitor or a substrate for this enzyme.
Furthermore, the broader family of enzymes involved in NAD+ metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), represent potential targets. nih.govacs.org Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, while PARPs are involved in DNA repair and cell death. The table below lists potential pharmacological targets and the rationale for their investigation.
| Potential Target | Rationale for Investigation |
| Nicotinamide N-methyltransferase (NNMT) | Structural similarity to the natural substrate, nicotinamide. nih.gov |
| Sirtuins (e.g., SIRT1, SIRT3) | Involvement in NAD+ dependent cellular processes. mdpi.com |
| Poly(ADP-ribose) polymerases (PARPs) | Role in NAD+ consumption and DNA repair. acs.org |
| Aldehyde oxidase | Known to metabolize N-methylnicotinamide. drugbank.com |
By investigating the interactions of this compound with these and other potential targets, researchers can uncover new therapeutic opportunities.
Design of Next-Generation Scaffolds for Drug Discovery Programs
The chemical scaffold of this compound provides a valuable starting point for the design of next-generation therapeutics. nih.gov By systematically modifying the core structure, it is possible to develop new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov This process, known as scaffold hopping or lead optimization, is a cornerstone of modern drug discovery. nih.gov
One approach is to explore different substitutions on the pyridine ring. The existing methoxy (B1213986) and methyl groups can be replaced with a variety of other functional groups to probe the structure-activity relationship (SAR). For example, replacing the methoxy group with other alkoxy groups or electron-withdrawing groups could modulate the electronic properties of the molecule and its binding affinity for target proteins.
Another strategy involves the use of bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. nih.gov This can lead to compounds with improved metabolic stability or reduced off-target effects. For instance, the amide group could be replaced with other hydrogen-bond donors and acceptors. The following table outlines potential modifications to the this compound scaffold.
| Modification Strategy | Examples | Potential Benefits |
| Pyridine Ring Substitution | Halogens, alkyl groups, cyano groups | Improved potency, altered selectivity. |
| Bioisosteric Replacement | Thioamide, ester, oxadiazole | Enhanced metabolic stability, improved ADME properties. nih.gov |
| Scaffold Hopping | Fused ring systems, alternative heterocycles | Novel intellectual property, different target interactions. |
| Conformational Constraint | Introduction of rings or rigid linkers | Increased binding affinity, improved selectivity. |
These medicinal chemistry efforts can lead to the discovery of novel drug candidates with superior therapeutic profiles.
Computational and Experimental Validation of Predicted Interactions
The integration of computational modeling and experimental validation is a powerful approach for understanding the interactions of this compound with its biological targets. mdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode and affinity of the compound for a given protein. mdpi.commdpi.com These in silico studies can provide valuable insights into the key molecular interactions that govern binding and can guide the design of new derivatives with improved properties. mdpi.com
For example, molecular docking could be used to predict how this compound binds to the active site of an enzyme like NNMT. nih.gov The results of these simulations can then be used to prioritize compounds for experimental testing.
Experimental validation is essential to confirm the predictions of computational models. mdpi.com Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the compound-protein complex. Biophysical methods, including isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can be used to quantitatively measure the binding affinity and kinetics. The table below lists some computational and experimental techniques for validating predicted interactions.
| Technique | Type | Information Obtained |
| Molecular Docking | Computational | Predicted binding mode and affinity. nih.govmdpi.com |
| Molecular Dynamics | Computational | Dynamic behavior of the compound-protein complex. mdpi.com |
| X-ray Crystallography | Experimental | High-resolution 3D structure of the complex. |
| Isothermal Titration Calorimetry (ITC) | Experimental | Binding affinity, stoichiometry, and thermodynamics. |
| Surface Plasmon Resonance (SPR) | Experimental | Binding kinetics (on- and off-rates). |
By combining these computational and experimental approaches, researchers can gain a comprehensive understanding of the molecular basis for the biological activity of this compound.
Contribution to Understanding Fundamental Biochemical Processes
The study of this compound and its derivatives has the potential to contribute significantly to our understanding of fundamental biochemical processes. As a nicotinamide analog, this compound is intrinsically linked to the central metabolic pathways involving NAD+. nih.govnih.govresearchgate.net By using this compound as a chemical tool, researchers can probe the roles of NAD+ in various cellular functions.
For example, by observing the effects of this compound on cellular energy metabolism, researchers can gain insights into the regulation of glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. genome.jp Furthermore, investigating its impact on NAD+-dependent signaling pathways can shed light on the mechanisms of gene expression, DNA repair, and cellular stress responses. nih.gov
The study of nicotinamide derivatives can also help to elucidate the complex interplay between different metabolic pathways. For instance, the metabolism of nicotinamide is connected to one-carbon metabolism through the involvement of S-adenosylmethionine (SAM) in the NNMT-catalyzed reaction. nih.gov By tracing the metabolic fate of this compound, it may be possible to uncover new connections between NAD+ metabolism and other key cellular processes. The table below highlights some of the fundamental biochemical processes that can be investigated using this compound.
| Biochemical Process | Potential Area of Investigation |
| Energy Metabolism | Regulation of glycolysis, TCA cycle, and oxidative phosphorylation. genome.jp |
| NAD+ Signaling | Role in sirtuin and PARP activity, calcium signaling. nih.gov |
| DNA Repair | Impact on PARP-mediated DNA damage response. |
| Gene Expression | Modulation of sirtuin-dependent histone deacetylation. |
| One-Carbon Metabolism | Interplay with SAM-dependent methylation reactions. nih.gov |
Through these investigations, this compound can serve as a valuable tool for advancing our knowledge of fundamental biochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
